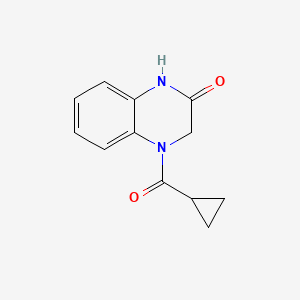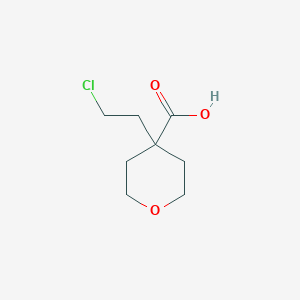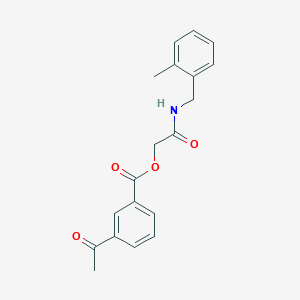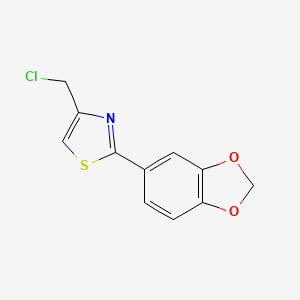
4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a heterocyclic organic compound that has a quinoxaline core structure. It has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropanes are significant in medicinal chemistry due to their unique structural and electronic properties. They are used as mimics of secand tert-alkyl groups, exploiting their configurational and conformational rigidities. The high p character of the endocyclic bonds in cyclopropanes stabilizes neighboring charges, making them key building blocks in pharmaceuticals (Grupe & Jacobi von Wangelin, 2013).
Cyclopropanecarbonyloxy as an Enzyme Inhibitor
3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, closely related to 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one, has been found to be a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, suggesting the crucial role of carbonyl groups in inhibition activity (Lin et al., 2000).
Synthetic Applications of Cyclopropanes
Substituted cyclopropanes, including those with carbonyl groups, serve as versatile building blocks in organic synthesis. They are accessible via various routes, indicating a broad range of synthetic applications (Salaün, 1988).
Quinoxalinone Derivatives in Organic Chemistry
The synthesis of quinoxalinone derivatives, like this compound, involves complex organic reactions, demonstrating their significance in creating compounds with pharmaceutical and physical applications. These derivatives are often synthesized through reactions like Michael addition and intramolecular nucleophilic substitution (Dalai et al., 2006).
Cyclopropane Rings in Drug Development
The cyclopropyl ring, a component of this compound, is increasingly used in drug development. Its unique features, such as coplanarity of the carbon atoms and enhanced π-character of C-C bonds, contribute significantly to the properties of drugs containing it, enhancing potency and reducing off-target effects (Talele, 2016).
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-7-14(12(16)8-5-6-8)10-4-2-1-3-9(10)13-11/h1-4,8H,5-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZLYKRROQBLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)
![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)
![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)
![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)
![2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2656445.png)

